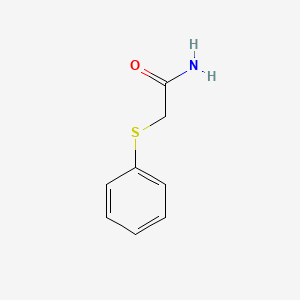

2-(Phenylthio)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 525221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylsulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRJQEVSKVOLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326193 | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-20-4 | |

| Record name | 22446-20-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)acetamide is an organic compound featuring a phenylthio group linked to an acetamide moiety.[1] This structure imparts a unique combination of chemical properties that make it a molecule of interest in medicinal chemistry and organic synthesis. It serves as a valuable precursor for the synthesis of more complex heterocyclic compounds, including thiazoles and thiadiazoles.[1] Recent studies have highlighted its potential therapeutic applications, particularly in the management of allergic rhinitis, and have explored its derivatives for antiproliferative and anti-inflammatory activities.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and a key biological pathway.

Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-phenylsulfanylacetamide | [1][2] |

| CAS Number | 22446-20-4 | [1][2] |

| Molecular Formula | C8H9NOS | [1][2] |

| Molecular Weight | 167.23 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)SCC(=O)N | [1] |

| InChI Key | KBRJQEVSKVOLNR-UHFFFAOYSA-N | [1] |

| Melting Point | 106–107 °C (for N-(Phenylthio)acetamide, an isomer) | [3] |

| Boiling Point | 551.7±50.0 °C (Predicted for a related derivative) | [4] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water (qualitative, based on related compounds). | [5] |

| pKa | 11.90±0.70 (Predicted for a related derivative) | [4] |

| LogP (Computed) | 1.2 | [2] |

| Topological Polar Surface Area | 68.4 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. This section provides methodologies for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of a halogenated acetamide with thiophenol.[1]

Materials:

-

Thiophenol

-

Chloroacetamide

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve chloroacetamide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide or acetonitrile.[1]

-

Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir.[1]

-

Slowly add thiophenol (1 equivalent) to the reaction mixture.[1]

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-70°C) for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[1]

-

Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to obtain pure this compound.

Determination of Melting Point

The melting point is a crucial indicator of a compound's purity.[6]

Apparatus:

-

Melting point apparatus or Thiele tube with heating oil

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Place a small amount of finely powdered, dry this compound onto a clean, dry surface.[7]

-

Pack the compound into the sealed end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]

-

Place the capillary tube into the heating block of the melting point apparatus or attach it to a thermometer and immerse it in a Thiele tube heating bath.[6]

-

Heat the sample rapidly to get an approximate melting point, then allow the apparatus to cool.

-

Repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[6]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[6]

Determination of Solubility

Solubility is determined by observing the extent to which a compound dissolves in a particular solvent.

Materials:

-

This compound

-

Test tubes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a test tube.

-

Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution to see if the solid has completely dissolved.

-

If the solid dissolves, the compound is soluble to at least that concentration. If not, the mixture can be gently heated to observe any temperature-dependent solubility changes.[4]

-

This process can be repeated with different solvents to establish a qualitative solubility profile.

Determination of pKa

The pKa value indicates the strength of an acid or base. Potentiometric titration is a common method for its determination.[5]

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Prepare a solution of this compound of a known concentration in a suitable solvent (e.g., a water-ethanol mixture if solubility in pure water is low).

-

Immerse the calibrated pH electrode in the solution and begin stirring.

-

Record the initial pH of the solution.

-

Add the titrant (strong acid or base) from the burette in small, measured increments.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point.[5]

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is commonly determined using the shake-flask method.[3]

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of this stock solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases, and then allow the layers to separate completely.[8]

-

Carefully separate the aqueous and organic layers.

-

Determine the concentration of this compound in each layer using a suitable analytical technique.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the logarithm (base 10) of the partition coefficient.[3]

Biological Activity and Signaling Pathway

This compound has been identified as a potential therapeutic agent for allergic rhinitis.[1] Its mechanism of action is believed to involve the regulation of caspase-1.[1] In an animal model of allergic rhinitis, treatment with this compound led to a significant reduction in the levels of IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP).[1] This suggests that this compound may interfere with the inflammatory cascade initiated by allergens.

The binding of an allergen to IgE on the surface of mast cells triggers their degranulation and the release of inflammatory mediators like histamine. The activation of caspase-1 is a key step in the maturation of pro-inflammatory cytokines such as IL-1β. By inhibiting caspase-1, this compound can potentially downregulate the production of these key signaling molecules, thereby mitigating the allergic inflammatory response.

Furthermore, derivatives of this compound have shown promise as antiproliferative agents, with some exhibiting inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[9] Other related acetamide derivatives have demonstrated anti-inflammatory and antioxidant properties.[10][11]

Conclusion

This compound is a versatile molecule with a range of interesting physicochemical properties and potential therapeutic applications. While there is a need for more comprehensive experimental data on the parent compound, the available information and studies on its derivatives suggest a promising future in the fields of medicinal chemistry and drug discovery. The protocols and pathways detailed in this guide provide a solid foundation for researchers and scientists working with this and related compounds.

References

- 1. Buy this compound | 22446-20-4 [smolecule.com]

- 2. This compound | C8H9NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide CAS#: 63470-85-9 [m.chemicalbook.com]

- 5. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. ijper.org [ijper.org]

- 8. Acetamide, N-(4-fluorophenyl)-2-phenylthio- - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data Analysis of 2-(Phenylthio)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Phenylthio)acetamide, a compound of interest in various research and development applications. Due to the limited availability of a complete experimental dataset for this specific molecule in public databases, this guide combines available data from related structures and general spectroscopic principles to offer a robust analytical framework.

Summary of Spectral Data

The following tables summarize the expected and observed spectral data for this compound and its derivatives. This information is crucial for the identification, characterization, and purity assessment of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H NMR | ~7.2-7.5 | Multiplet | Aromatic protons (C₆H₅) |

| ~3.6 | Singlet | Methylene protons (-CH₂-) | |

| ~7.0-8.0 | Broad Singlet | Amide protons (-NH₂) | |

| ¹³C NMR | ~170 | Singlet | Carbonyl carbon (C=O) |

| ~125-135 | Multiple Signals | Aromatic carbons (C₆H₅) | |

| ~38 | Singlet | Methylene carbon (-CH₂-) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3180 | Strong, Broad | N-H stretching (Amide) |

| 3060-3080 | Medium | Aromatic C-H stretching |

| ~1660 | Strong | C=O stretching (Amide I band) |

| ~1600, ~1480 | Medium to Weak | Aromatic C=C stretching |

| ~1420 | Medium | C-N stretching (Amide) |

| ~740, ~690 | Strong | C-H out-of-plane bending (Monosubstituted benzene) |

Note: The IR data is based on characteristic absorption frequencies for primary amides and monosubstituted benzene rings.

Table 3: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 167 | Molecular ion [M]⁺ |

| 109 | [M - CONH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 167.23 g/mol [1]. The fragmentation pattern is predicted based on common fragmentation pathways for similar structures.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample holder or ATR crystal prior to scanning the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system.

-

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(Phenylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(phenylthio)acetamide, a molecule of interest in medicinal chemistry and materials science. The primary synthetic route, a nucleophilic substitution reaction (SN2) between thiophenol and 2-chloroacetamide, is detailed extensively. This document includes a thorough examination of the reaction mechanism, a detailed experimental protocol, and a summary of quantitative data. Visual diagrams generated using Graphviz are provided to illustrate the reaction mechanism and experimental workflow, adhering to strict visualization standards for clarity and precision.

Introduction

This compound and its derivatives are recognized for their potential biological activities and as valuable intermediates in the synthesis of more complex molecules. The core structure, featuring a phenylthio group attached to an acetamide moiety, imparts unique chemical properties that are leveraged in various applications. The most common and efficient method for its synthesis is the S-alkylation of thiophenol with a 2-haloacetamide, typically 2-chloroacetamide. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

Reaction Mechanism: S-Alkylation via SN2 Pathway

The synthesis of this compound from thiophenol and 2-chloroacetamide proceeds through a well-established SN2 mechanism. The key steps are:

-

Deprotonation of Thiophenol: In the presence of a base (e.g., sodium hydroxide, triethylamine), the weakly acidic thiol proton of thiophenol is removed to form the highly nucleophilic thiophenolate anion.

-

Nucleophilic Attack: The thiophenolate anion then acts as a potent nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide that is bonded to the chlorine atom.

-

Concerted Bond Formation and Cleavage: This attack occurs in a single, concerted step from the backside of the carbon-chlorine bond. As the new sulfur-carbon bond forms, the carbon-chlorine bond simultaneously breaks, leading to the displacement of the chloride ion as the leaving group. This "backside attack" results in an inversion of stereochemistry if the electrophilic carbon were a chiral center.

The overall reaction is characterized by second-order kinetics, being dependent on the concentration of both the thiophenolate and 2-chloroacetamide.

Biological Screening of 2-(Phenylthio)acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(phenylthio)acetamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been investigated for their potential as therapeutic agents in various domains, including oncology, infectious diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the biological screening of this compound and its analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The guide details the experimental protocols for key assays, presents quantitative data in a structured format, and visualizes relevant biological pathways and workflows to facilitate further research and drug development efforts in this area.

Anticancer Activity

Derivatives of this compound have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The primary mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are provided to allow for easy comparison of the potency of the compounds.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1]

| Compound | R | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HL-60 (Leukemia) IC50 (µM) |

| 2a | o-NO2 | >100 | >100 | >100 |

| 2b | m-NO2 | 52 | >100 | >100 |

| 2c | p-NO2 | 80 | 100 | >100 |

| 2d | o-OCH3 | >100 | >100 | >100 |

| 2e | m-OCH3 | >100 | >100 | >100 |

| 2f | p-OCH3 | >100 | >100 | >100 |

| Imatinib (Standard) | 40 | 98 | >100 |

Table 2: Cytotoxicity of Phenylacetamide Derivatives [2]

| Compound | R | MDA-MB-468 (Breast) IC50 (µM) | PC12 (Pheochromocytoma) IC50 (µM) | MCF7 (Breast) IC50 (µM) |

| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 |

| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 |

| 3c | 4-F | 87 ± 0.05 | 8 ± 0.06 | 0.7 ± 0.08 |

| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.07 | 0.7 ± 0.4 |

| 3e | 3-Cl | 2.2 ± 0.07 | 0.67 ± 0.12 | 9 ± 0.09 |

| 3f | 4-Cl | 1 ± 0.13 | 7 ± 0.09 | ND |

| 3g | 2-OCH3 | 1.3 ± 0.03 | 2.97 ± 0.07 | 1.53 ± 0.12 |

| 3h | 4-OCH3 | 3.13 ± 0.06 | 1.73 ± 0.13 | 1.4 ± 0.12 |

| 3i | 2-NO2 | 6 ± 0.4 | 2.20 ± 0.43 | ND |

| 3j | 4-NO2 | 0.76 ± 0.09 | 6 ± 0.4 | ND |

| 3k | 4-Br | 87 ± 0.13 | 2.50 ± 0.13 | 85 ± 0.09 |

| Doxorubicin (Standard) | 0.38 ± 0.07 | 2.6 ± 0.13 | 2.63 ± 0.4 |

Table 3: Cytotoxicity of N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide Derivatives [3]

| Compound | Substitution | PC3 (Prostate) IC50 (µM) | U87 (Glioblastoma) IC50 (µM) | MDA (Breast) IC50 (µM) |

| 3g | m-OCH3 | - | - | 9 |

| Imatinib (Standard) | - | - | 20 |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound derivatives

-

Human cancer cell lines (e.g., PC3, MCF-7, HL-60)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the complete medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Several this compound derivatives have been shown to induce apoptosis by modulating the expression of the Bcl-2 family of proteins. Specifically, they can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptosis.

Caption: Bax/Bcl-2 mediated apoptosis pathway induced by this compound derivatives.

Some derivatives have been found to inhibit the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply, leading to an anti-angiogenic and ultimately, an anti-tumor effect.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Antimicrobial and Antifungal Activity

The this compound scaffold has also been explored for its antimicrobial and antifungal properties. Various derivatives have shown inhibitory activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

Table 4: Antimicrobial Activity of Thioacetamide-Triazole Derivatives against E. coli [5]

| Compound | MIC (µg/mL) |

| Hit Compound 1 | 3.1 |

| Hit Compound 2 | 1.6 |

| Analog 28 | >100 |

| Analog 29 | >100 |

| Analog 30 | 3.1 |

| Chloramphenicol (Standard) | 1.6 |

| Sulfamethoxazole (Standard) | 0.98 |

| Trimethoprim (Standard) | 0.98 |

Table 5: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives [6]

| Compound | E. coli (mm) | S. typhi (mm) | S. aureus (mm) | B. subtilis (mm) |

| 2b | 20 | 22 | 24 | 25 |

| 2i | 23 | 25 | 27 | 28 |

| Levofloxacin (Standard) | 25 | 28 | 30 | 30 |

Table 6: Antifungal Activity of Novel Thioacetamide Quinazolinone Benzenesulfonamides [7]

| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) |

| 16 | 0.31 | 0.62 |

| Amphotericin B (Standard) | 0.62 | 1.25 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

This compound derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 28-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity

Certain this compound derivatives have exhibited promising anti-inflammatory effects in preclinical models. Their mechanism of action can involve the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of an N-(2-hydroxy phenyl) acetamide derivative in the adjuvant-induced arthritis model.

Table 7: Effect of N-(2-hydroxy phenyl) acetamide on Paw Edema in Adjuvant-Induced Arthritic Rats [8]

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) - Day 21 |

| Control | - | 0.85 ± 0.04 |

| Arthritic Control | - | 2.15 ± 0.09 |

| N-(2-hydroxy phenyl) acetamide | 5 | 1.62 ± 0.07 |

| N-(2-hydroxy phenyl) acetamide | 10 | 1.28 ± 0.06 |

| Indomethacin (Standard) | 10 | 1.15 ± 0.05 |

| p < 0.05 compared to arthritic control |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

This compound derivatives

-

Wistar rats or Swiss albino mice

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer or digital calipers

-

Standard anti-inflammatory drug (e.g., indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the test compounds orally or intraperitoneally to the animals. The control group receives the vehicle. A standard drug group receives a known anti-inflammatory agent.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of some sulfur-containing compounds are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting the activation of NF-κB, this compound derivatives can suppress the inflammatory response.

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Workflow: From Synthesis to Biological Screening

The discovery and development of novel this compound derivatives with therapeutic potential typically follows a structured workflow, from initial synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the synthesis and biological screening of novel compounds.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The data and protocols presented in this technical guide highlight the significant potential of these compounds in the fields of oncology, infectious diseases, and inflammation. The detailed methodologies and structured data tables are intended to serve as a valuable resource for researchers and scientists, enabling them to build upon the existing knowledge and accelerate the translation of these promising compounds from the laboratory to the clinic. Further exploration of the structure-activity relationships, optimization of the lead compounds, and in-depth mechanistic studies are warranted to fully realize the therapeutic potential of the this compound class of molecules.

References

- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. Synthesis and In-vitro Cytotoxicity Assessment of N-(5-(Benzylthio)-1,3,4- thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. mdpi.com [mdpi.com]

- 6. genemod.net [genemod.net]

- 7. Novel N-(Substituted) Thioacetamide Quinazolinone Benzenesulfonamides as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Phenylthio)acetamide CAS number 22446-20-4

An In-Depth Technical Guide to 2-(Phenylthio)acetamide (CAS: 22446-20-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 22446-20-4, is an organic compound belonging to the thioamide family.[1] Its structure, featuring a phenylthio group attached to an acetamide moiety, provides unique chemical properties and a versatile scaffold for chemical synthesis and drug design.[1] This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and known biological activities, with a focus on its potential applications in research and development. The compound serves as a valuable building block for the synthesis of various heterocyclic compounds and has been identified as a molecule of interest for its potential therapeutic applications, notably in the management of allergic rhinitis.[1][2]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and computational models.

| Property | Value | Source |

| CAS Number | 22446-20-4 | [2][3][4] |

| Molecular Formula | C₈H₉NOS | [1][4] |

| Molecular Weight | 167.23 g/mol | [2][4] |

| IUPAC Name | 2-phenylsulfanylacetamide | [4] |

| Synonyms | This compound, NSC525221 | [4][5] |

| Boiling Point | 339.6°C at 760 mmHg (Computed) | [5] |

| Flash Point | 159.2°C (Computed) | [5] |

| Density | 1.21 g/cm³ (Computed) | [5] |

| Solubility | No data available | [6] |

| Melting Point | No data available | [6] |

| LogP | 1.96 (Computed) | [5] |

| Topological Polar Surface Area | 68.4 Ų | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is a nucleophilic substitution reaction. This method is straightforward and serves as a fundamental protocol for its preparation.

General Synthesis Workflow

Caption: Synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Synthesis from Thiophenol and Chloroacetamide

This protocol is based on the fundamental thioacetylation reaction described in the literature.[1]

-

Dissolution: Dissolve thiophenol (1.0 equivalent) and chloroacetamide (1.0 equivalent) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) (1.1 to 1.5 equivalents), to the reaction mixture. The base acts as a proton scavenger to facilitate the nucleophilic attack of the thiolate anion.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours (typically 4-12 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Biological Activity and Mechanism of Action

While much of the quantitative biological data pertains to its derivatives, this compound (PA) itself has been identified as a promising therapeutic agent, particularly for its anti-allergic properties.[2]

Anti-Allergic Activity

This compound has been identified as a potential compound for managing allergic rhinitis (AR).[2] A molecular docking simulation identified PA as an inhibitor of caspase-1, a key enzyme in the inflammatory pathway.[2]

References

- 1. Page loading... [guidechem.com]

- 2. Buy this compound | 22446-20-4 [smolecule.com]

- 3. 22446-20-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C8H9NOS | CID 352162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 22446-20-4(this compound) | Kuujia.com [kuujia.com]

- 6. zycz.cato-chem.com [zycz.cato-chem.com]

An In-depth Technical Guide to 2-(phenylsulfanyl)acetamide: Synthesis, Properties, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(phenylsulfanyl)acetamide, a molecule of interest in medicinal chemistry. Due to the limited availability of data on the parent compound, this document synthesizes information on its N-phenyl derivative and other related acetamide compounds to infer its physicochemical properties, potential biological activities, and relevant experimental methodologies. This guide covers the synthesis, structural characteristics, and potential therapeutic applications, with a focus on anti-inflammatory, cyclooxygenase (COX) inhibitory, and antiviral activities. Detailed experimental protocols for relevant assays and a proposed signaling pathway are presented to facilitate further research and development in this area.

Introduction

The acetamide functional group is a common scaffold in a multitude of therapeutic agents, known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antiviral, and antitumor properties.[1] The incorporation of a phenylsulfanyl moiety introduces a sulfur-containing functional group, which is also prevalent in numerous FDA-approved drugs. This combination in 2-(phenylsulfanyl)acetamide suggests a promising scaffold for the development of novel therapeutic agents. This guide aims to consolidate the existing knowledge on this chemical entity and its derivatives to serve as a foundational resource for researchers in drug discovery and development.

Physicochemical Properties and Synthesis

Physicochemical Data

The following table summarizes the key physicochemical properties of N-phenyl-2-(phenylsulfanyl)acetamide.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NOS | [1] |

| Molecular Weight | 243.32 g/mol | [1] |

| Melting Point | > 573 K | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 3.84 (s, 2H, CH₂), 7.30 (m, 10H, Ar-H), 9.15 (s, 1H, NH) | [1][2][3] |

| Elemental Analysis (Calculated) | C, 69.11%; H, 5.39%; N, 5.76%; S, 13.18% | [1][2] |

| Elemental Analysis (Found) | C, 69.07%; H, 5.35%; N, 5.75%; S, 13.16% | [1][2] |

Synthesis of N-phenyl-2-(phenylsulfanyl)acetamide

A reported synthesis of N-phenyl-2-(phenylsulfanyl)acetamide involves the reaction of a sulfonylguanidine derivative with 2-chloro-N-phenylacetamide.[1]

-

Reaction Setup: A mixture of benzenesulfonylguanidine (0.01 mol) and 2-chloro-N-phenylacetamide (0.01 mol) is prepared in dry 1,4-dioxane (20 mL).

-

Addition of Base: Potassium hydroxide (0.015 mol) is added to the reaction mixture.

-

Reflux: The mixture is refluxed for 1 hour.

-

Work-up: The reaction mixture is then poured onto ice-water and neutralized with hydrochloric acid.

-

Isolation and Purification: The resulting solid precipitate is filtered, washed thoroughly with water, and air-dried at room temperature. The crude product is recrystallized from water to yield colorless crystals of N-phenyl-2-(phenylsulfanyl)acetamide.[1]

References

An In-Depth Technical Guide to C8H9NOS Isomers: Focus on 4-Acetamidothiophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological landscape of compounds with the molecular formula C8H9NOS. Due to the prevalence of research on a specific isomer, this document will focus primarily on 4-Acetamidothiophenol , also known as N-(4-mercaptophenyl)acetamide. This guide will delve into its chemical properties, synthesis, and potential therapeutic applications, with a particular emphasis on its antioxidant and anti-inflammatory activities. While quantitative biological data for 4-Acetamidothiophenol is limited in publicly accessible literature, this guide compiles available information and presents methodologies for its further investigation. This document also briefly discusses other potential isomers of C8H9NOS and the importance of isomeric differences in pharmacology.

Introduction to C8H9NOS

The molecular formula C8H9NOS represents a variety of structural isomers, each with potentially unique chemical and biological properties. The constituent atoms—carbon, hydrogen, nitrogen, oxygen, and sulfur—are fundamental to the structure of many biologically active molecules. The presence of a thiol (-SH) group and an acetamido (-NHCOCH3) group suggests potential for a range of pharmacological activities, including antioxidant, anti-inflammatory, and analgesic effects.

While numerous isomers are theoretically possible, the scientific literature is predominantly focused on 4-Acetamidothiophenol. This compound serves as a valuable scaffold in medicinal chemistry and a precursor for the synthesis of more complex molecules.[1]

Physicochemical Properties of 4-Acetamidothiophenol

4-Acetamidothiophenol is a yellow, powdered solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H9NOS | [1] |

| Molecular Weight | 167.23 g/mol | [2] |

| CAS Number | 1126-81-4 | [1] |

| Melting Point | 150-153 °C | [2] |

| Appearance | Yellow powder | [1] |

| Solubility | Soluble in organic solvents | [3] |

Synthesis of 4-Acetamidothiophenol

The most common laboratory synthesis of 4-Acetamidothiophenol involves the acetylation of p-aminothiophenol with acetic anhydride.

General Reaction Scheme

Caption: General reaction for the synthesis of 4-Acetamidothiophenol.

Detailed Experimental Protocol

This is a generalized protocol and may require optimization based on specific laboratory conditions.

Materials:

-

p-Aminothiophenol

-

Acetic anhydride

-

Glacial acetic acid (as solvent)

-

Ice

-

Distilled water

-

Buchner funnel and filter paper

-

Beaker and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask, dissolve p-aminothiophenol in glacial acetic acid with gentle stirring.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride dropwise to the cooled solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture slowly into a beaker of ice-cold water with constant stirring.

-

A precipitate of 4-Acetamidothiophenol will form.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold distilled water to remove any unreacted starting materials and acetic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Acetamidothiophenol.

-

Dry the purified crystals under vacuum.

Biological Activities and Potential Applications

4-Acetamidothiophenol has been investigated for several biological activities, primarily stemming from its thiol and acetamido functional groups.

Antioxidant Activity

Experimental Protocols for Antioxidant Assays:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by an antioxidant, leading to a decrease in its characteristic blue-green color.

Caption: General workflow for in vitro antioxidant activity assays.

Anti-inflammatory and Analgesic Potential

Acetanilide derivatives, the class of compounds to which 4-Acetamidothiophenol belongs, are known for their analgesic and anti-inflammatory properties.[4] It has been suggested that 4-Acetamidothiophenol could be used in the study of the mutagenic and analgesic activities of aniline derivatives.[3][5] However, specific quantitative data on its anti-inflammatory efficacy, such as IC50 values from cyclooxygenase (COX) inhibition assays, are not currently available.

Precursor in Drug Development

4-Acetamidothiophenol serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been used in the synthesis of a potential hypotensive agent.[3][5]

Isomers of C8H9NOS

While 4-Acetamidothiophenol is the most studied isomer, other structural isomers of C8H9NOS exist, including:

-

2-Acetamidothiophenol: The ortho isomer.

-

3-Acetamidothiophenol: The meta isomer.

-

N-(Mercaptomethyl)benzamide: An isomer with a different arrangement of the functional groups.

The biological activity of a molecule can be significantly influenced by the spatial arrangement of its functional groups. Therefore, it is plausible that the ortho and meta isomers of acetamidothiophenol, as well as other structural isomers, may exhibit different pharmacological profiles compared to the para isomer. However, there is a notable lack of research on the synthesis and biological evaluation of these other isomers.

Caption: Potential for differing properties among isomers of acetamidothiophenol.

Signaling Pathways: A Hypothetical Framework

Given the lack of specific research on the signaling pathways modulated by 4-Acetamidothiophenol, a hypothetical framework based on its potential antioxidant and anti-inflammatory activities can be proposed.

As an antioxidant, 4-Acetamidothiophenol could potentially modulate pathways sensitive to redox state, such as the Nrf2-Keap1 pathway, which is a master regulator of the cellular antioxidant response. As a potential anti-inflammatory agent, it might interfere with pro-inflammatory signaling cascades, such as the NF-κB pathway, which plays a central role in the expression of inflammatory mediators.

Caption: Hypothetical signaling pathways potentially modulated by 4-Acetamidothiophenol.

Conclusion and Future Directions

4-Acetamidothiophenol represents a promising chemical scaffold with potential antioxidant and anti-inflammatory properties. However, a significant gap exists in the literature regarding its quantitative biological data and a detailed understanding of its mechanism of action. Future research should focus on:

-

Quantitative Biological Evaluation: Performing in-depth studies to determine the IC50 values of 4-Acetamidothiophenol in various antioxidant and anti-inflammatory assays.

-

Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

-

Isomer Synthesis and Evaluation: Synthesizing and evaluating the biological activities of other isomers of C8H9NOS to establish structure-activity relationships.

-

In Vivo Studies: Conducting preclinical studies in animal models to assess the in vivo efficacy and safety profile of 4-Acetamidothiophenol and its derivatives.

A more thorough understanding of the pharmacology of C8H9NOS isomers will be crucial for unlocking their full therapeutic potential.

References

Solubility Profile of 2-(Phenylthio)acetamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Phenylthio)acetamide, a compound of interest in various chemical and biological research fields. Due to its distinct chemical structure, featuring a phenylthio group attached to an acetamide moiety, understanding its solubility in different organic solvents is crucial for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines experimental methodologies for solubility determination, and presents logical workflows for solubility testing.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is influenced by its molecular structure, which includes both a nonpolar phenyl ring and a polar acetamide group. This amphiphilic nature dictates its interaction with various organic solvents. The general principle of "like dissolves like" is a useful starting point for predicting solubility; polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, the following data point has been identified:

| Solvent | Solubility | Temperature (°C) |

| Water | 1.8 g/L | 25 |

Qualitative Solubility Information

While specific quantitative data is limited, several sources provide qualitative descriptions of this compound's solubility in common organic solvents. This information is summarized below.

| Solvent | Qualitative Solubility |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Chloroform | Soluble |

It is important to note that "soluble" is a general term and the actual concentration that can be achieved may vary. For instance, a related compound, 2-Phenylacetamide, is reported to have a solubility of approximately 10 mg/mL in ethanol and 2 mg/mL in DMSO and dimethylformamide (DMF)[1]. While not the same compound, this may provide a preliminary estimate for experimental design.

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining the solubility of a solid in a liquid solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Glass vials with screw caps

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Saturated Solution:

-

Once equilibrium is achieved, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to maintain the experimental temperature.

-

Filter the solution through a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

-

Determination of Solute Mass:

-

Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Record the exact mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or under a gentle stream of nitrogen).

-

Once the solvent has evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to dry the residue to a constant weight.

-

Cool the dish or vial in a desiccator and weigh it to determine the mass of the dissolved solute.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula: Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) x 100

-

Alternatively, if masses were used: Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Visualizing Experimental and Logical Workflows

To aid researchers in their experimental design, the following diagrams illustrate key processes.

Figure 1: Gravimetric Method Workflow

Figure 2: Qualitative Solubility Testing Logic

Conclusion

This technical guide provides a summary of the current understanding of the solubility of this compound in organic solvents. The limited availability of quantitative data highlights an area for future research. The provided experimental protocol for the gravimetric method offers a reliable approach for researchers to determine the solubility of this compound in solvents relevant to their work. The logical workflow for qualitative solubility testing can serve as a preliminary screening tool. As a compound with potential applications in medicinal chemistry and organic synthesis, a more comprehensive solubility profile will be invaluable to the scientific community.

References

An In-depth Technical Guide to the Initial In Vitro Testing of 2-(Phenylthio)acetamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the initial in vitro testing of the parent compound, 2-(Phenylthio)acetamide, is limited in publicly available scientific literature. This guide therefore provides a comprehensive overview of the in vitro testing methodologies and findings for closely related and biologically active derivatives of this compound. The protocols and data presented are based on published studies of these derivatives and serve as a robust framework for guiding the investigation of novel compounds within this chemical class.

Introduction

This compound and its analogues represent a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. These include potential applications as anticoagulants, and antiproliferative agents.[1][2] This technical guide details the foundational in vitro assays employed to characterize the bioactivity of two key classes of this compound derivatives: N-phenyl-2-(phenyl-amino) acetamide derivatives with anticoagulant properties and 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives with antiproliferative effects.

Anticoagulant Activity of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives

A series of N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized and evaluated for their potential as anticoagulants through the inhibition of Factor VIIa (FVIIa), a critical serine protease in the extrinsic pathway of the coagulation cascade.[1]

Data Presentation

The anticoagulant activity of synthesized N-phenyl-2-(phenyl-amino) acetamide derivatives was assessed by measuring the prothrombin time (PT).[1]

| Compound | Prothrombin Time (seconds) |

| 4 | 20 |

| 7 | 25 |

| 15 | 16 |

| 16 | 25 |

| 19 | 20 |

| Warfarin (Standard) | 60 |

| Control | 14 ± 2 |

| Table 1: In Vitro Anticoagulant Activity of N-Phenyl-2-(phenyl-amino) Acetamide Derivatives[1] |

Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time assay is a fundamental screening test to evaluate the extrinsic and common pathways of coagulation.[3][4]

Objective: To determine the time taken for clot formation in plasma after the addition of a thromboplastin reagent.

Materials:

-

Platelet-poor plasma

-

Brain thromboplastin

-

0.025 M Calcium chloride solution, pre-warmed to 37°C

-

Test compounds dissolved in a suitable solvent

-

Warfarin (as a standard)

-

Water bath (37°C)

-

Stopwatch

-

Test tubes

Procedure:

-

Control Measurement:

-

Pipette 0.1 mL of plasma into a test tube.

-

Add 0.1 mL of brain thromboplastin to the plasma.

-

Incubate the mixture at 37°C for 2 minutes.

-

Add 0.1 mL of pre-warmed calcium chloride solution to initiate the reaction and simultaneously start a stopwatch.

-

Observe the mixture for the formation of a fibrin clot.

-

Stop the stopwatch at the first sign of clot formation and record the time.

-

-

Test Compound Measurement:

-

Pipette 0.1 mL of plasma into a test tube.

-

Add 0.1 mL of the test compound solution (e.g., 100 mg/mL).

-

Incubate the mixture at 37°C for 5 minutes.

-

Add 0.1 mL of brain thromboplastin.

-

Incubate the mixture at 37°C for 2 minutes.

-

Add 0.1 mL of pre-warmed calcium chloride solution and start the stopwatch.

-

Record the time of fibrin clot formation. An elongation in prothrombin time compared to the control indicates anticoagulant activity.[1]

-

Signaling Pathway

Antiproliferative Activity of 2-acetamide-5-phenylthio-1,3,4-thiadiazole Derivatives

A novel series of 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives bearing a phenyl urea moiety have been synthesized and assessed for their antiproliferative effects against various human cancer cell lines.[2] These compounds were designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2]

Data Presentation

The cytotoxic activity of the synthesized derivatives was evaluated using the MTT assay. The results are presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound | Cell Line | IC50 (µM) |

| 9e (4-chloro derivative) | A431 (Skin Carcinoma) | 5.3 |

| HT-29 (Colon Carcinoma) | >50 | |

| PC3 (Prostate Carcinoma) | >50 | |

| HDF (Normal Fibroblast) | >50 | |

| Sorafenib (Standard) | A431 (Skin Carcinoma) | 6.8 |

| Table 2: In Vitro Cytotoxic Activity of the Most Potent 2-acetamide-5-phenylthio-1,3,4-thiadiazole Derivative[2] |

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[5]

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.

Materials:

-

Human cancer cell lines (e.g., A431, HT-29, PC3) and a normal cell line (e.g., HDF)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include wells with medium only (blank) and cells with medium and vehicle (control).

-

Incubate the plates for 48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate the plates for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically set at 630 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Signaling Pathway

References

- 1. ijper.org [ijper.org]

- 2. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 4. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide to the Fundamental Chemical Reactions of 2-(Phenylthio)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)acetamide is a versatile organic compound characterized by a phenylthio group linked to an acetamide moiety. This unique structural arrangement imparts a range of chemical reactivities that make it a valuable building block in synthetic organic chemistry and a scaffold of interest in medicinal chemistry. Its derivatives have shown promise in various therapeutic areas, including oncology and immunology, by interacting with key biological pathways. This technical guide provides a comprehensive overview of the fundamental chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of its synthetic utility and biological interactions.

Core Chemical Reactions

The reactivity of this compound is primarily governed by the amide and the phenylthio functionalities. These groups allow for a variety of chemical transformations, including synthesis of the core structure, hydrolysis of the amide bond, oxidation of the sulfur atom, and its use as a precursor for the synthesis of complex heterocyclic systems.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the nucleophilic substitution of a haloacetamide with thiophenol.

Experimental Protocol: Synthesis of this compound from Thiophenol and 2-Chloroacetamide

-

Materials: Thiophenol, 2-chloroacetamide, sodium hydroxide (NaOH), ethanol, water.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (4.0 g, 0.1 mol) in ethanol (100 mL).

-

To this solution, add thiophenol (11.0 g, 0.1 mol) dropwise at room temperature.

-

After the addition is complete, add 2-chloroacetamide (9.35 g, 0.1 mol) portion-wise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

-

Recrystallization from an ethanol/water mixture can be performed for further purification.

-

Table 1: Synthesis of this compound and its Derivatives - Reaction Conditions and Yields

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| Thiophenol, 2-Chloroacetamide | NaOH, Ethanol, Reflux | This compound | 85-95 | Adapted from general procedures |

| 2-[(Diphenylmethyl)thio]acetic acid | Methanol, H₂SO₄ (cat.), reflux; then NH₃ | 2-[(Diphenylmethyl)thio]acetamide | 90-95 | [1][2] |

| 2-[(Diphenylmethyl)thio]acetic acid | n-Butanol, H₂SO₄ (cat.), reflux; then NH₃ in Methanol | 2-[(Diphenylmethyl)thio]acetamide | 90-94 | [1] |

| 2-[(Diphenylmethyl)thio]acetic acid | Thionyl chloride; then NH₃ | 2-[(Diphenylmethyl)thio]acetamide | 86 | [2] |

Workflow for the Synthesis of this compound

Hydrolysis of this compound

The amide bond in this compound can be cleaved under acidic or basic conditions to yield 2-(phenylthio)acetic acid.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

-

Materials: this compound, sulfuric acid (H₂SO₄), water.

-

Procedure:

-

In a round-bottom flask, suspend this compound (16.7 g, 0.1 mol) in water (100 mL).

-

Slowly add concentrated sulfuric acid (10 mL) to the suspension with cooling.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

The crude 2-(phenylthio)acetic acid can be recrystallized from a suitable solvent like water or an ethanol/water mixture.

-

Table 2: Hydrolysis of Acetamides - Reaction Conditions

| Substrate | Reagents and Conditions | Product | Reference |

| Phenylacetamide | 35% HCl, reflux | Phenylacetic acid | [3] |

| Acetamide/Propionamide | HCl in Water/Ethylene Glycol | Acetic Acid/Propionic Acid | |

| This compound | H₂SO₄, Water, Reflux | 2-(Phenylthio)acetic acid | Adapted from general procedures |

Oxidation of the Sulfur Atom

The sulfur atom in the phenylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

Experimental Protocol: Oxidation to 2-(Phenylsulfinyl)acetamide (Sulfoxide)

-

Materials: this compound, hydrogen peroxide (30% H₂O₂), acetic acid.

-

Procedure:

-

Dissolve this compound (8.35 g, 0.05 mol) in glacial acetic acid (50 mL) in a round-bottom flask.

-

Cool the solution in an ice bath and add 30% hydrogen peroxide (5.7 mL, 0.055 mol) dropwise with stirring.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Pour the reaction mixture into cold water (200 mL) and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude sulfoxide.

-

Purification can be achieved by column chromatography or recrystallization.

-

Experimental Protocol: Oxidation to 2-(Phenylsulfonyl)acetamide (Sulfone)

-

Materials: this compound, hydrogen peroxide (30% H₂O₂), acetic acid.

-

Procedure:

-

Dissolve this compound (8.35 g, 0.05 mol) in glacial acetic acid (50 mL).

-

Add an excess of 30% hydrogen peroxide (e.g., 11.4 mL, 0.11 mol, 2.2 equivalents).

-

Heat the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) for several hours, monitoring by TLC until the starting material and sulfoxide are consumed.

-

Follow the same workup and purification procedure as for the sulfoxide.

-

Table 3: Oxidation of Sulfides - Reagents and Products

| Substrate | Oxidizing Agent | Conditions | Product | Reference |

| Organic Sulfides | H₂O₂, Acetic Acid | Room Temperature | Sulfoxides | [4] |

| Organic Sulfides | H₂O₂, Acetic Acid, Amberlyst 15 | Elevated Temperature | Sulfones | [4] |

| 2-[(Diphenylmethyl)thio]acetamide | H₂O₂ | - | Modafinil (Sulfoxide) | [1][2] |

Reaction Scheme for Oxidation

Synthesis of Heterocyclic Compounds

This compound serves as a valuable precursor for the synthesis of various heterocyclic compounds, particularly those containing sulfur and nitrogen atoms, such as thiadiazoles and benzo[b]thiophenes.

a) Synthesis of 1,3,4-Thiadiazoles

Derivatives of this compound can be cyclized with thiosemicarbazide to form 1,3,4-thiadiazole rings.[5][6]

Experimental Protocol: Synthesis of 2-Amino-5-(phenylthiomethyl)-1,3,4-thiadiazole

-

Materials: 2-(Phenylthio)acetic acid, thiosemicarbazide, concentrated sulfuric acid.

-

Procedure:

-

In a flask, mix 2-(phenylthio)acetic acid (16.8 g, 0.1 mol) and thiosemicarbazide (9.1 g, 0.1 mol).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (50 mL) with stirring, maintaining the temperature below 10 °C.

-

After the addition, allow the mixture to stir at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a concentrated ammonium hydroxide solution until a precipitate forms.

-

Collect the solid product by filtration, wash thoroughly with water, and dry.

-

Recrystallize from ethanol to obtain the pure product.

-

b) Synthesis of Benzo[b]thiophenes

Derivatives of this compound can undergo intramolecular cyclization reactions, often promoted by palladium catalysts, to form the benzo[b]thiophene scaffold.[7] This typically involves the formation of a new carbon-carbon or carbon-sulfur bond.

Biological Significance and Signaling Pathways

Derivatives of this compound have been investigated for their potential as therapeutic agents. Two key areas of interest are their roles as VEGFR-2 inhibitors and their interaction with the caspase-1 signaling pathway.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Certain 2-acetamide-5-phenylthio-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of VEGFR-2.[5][6] Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to a reduction in endothelial cell proliferation, migration, and survival, ultimately inhibiting angiogenesis.

VEGFR-2 Signaling Pathway and Inhibition

Caspase-1 Interaction

Caspase-1 is a key inflammatory enzyme that, upon activation within a multiprotein complex called the inflammasome, processes pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18 into their active forms. A derivative of this compound has been shown to regulate caspase-1 activation, suggesting its potential in managing inflammatory conditions like allergic rhinitis. By interacting with the active site of caspase-1, these compounds can modulate the inflammatory response.

Caspase-1 Activation Pathway

Conclusion

This compound is a molecule of significant interest due to its accessible synthesis and the diverse reactivity of its functional groups. It serves as a key intermediate for the preparation of more complex molecules, including biologically active heterocyclic compounds. The ability of its derivatives to interact with important signaling pathways, such as those mediated by VEGFR-2 and caspase-1, highlights its potential in the development of novel therapeutics. This guide provides a foundational understanding of the core chemical principles and experimental methodologies associated with this compound, offering a valuable resource for researchers in the fields of chemical synthesis and drug discovery.

References

- 1. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 2. WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies of 2-(Phenylthio)acetamide and Its Derivatives: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, exploring the mechanism of action of compounds centered around the 2-(Phenylthio)acetamide core. While this compound itself is a key synthetic precursor, its derivatives have demonstrated significant potential as antiproliferative and anti-inflammatory agents. This document details the established mechanisms, presents key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.

Core Biological Activities: From Inflammation to Oncology

Research into derivatives of this compound has unveiled promising activities across different therapeutic areas. A notable derivative, 2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide (PA), has been identified as a potential agent for managing allergic rhinitis.[1] In the realm of oncology, various derivatives, particularly those incorporating a 1,3,4-thiadiazole moiety, have been synthesized and evaluated for their antiproliferative effects against several cancer cell lines.[1]

Mechanism of Action: A Tale of Two Pathways

The biological effects of this compound derivatives are primarily attributed to their modulation of key signaling pathways involved in inflammation and cancer progression.

Anti-Inflammatory and Anti-Allergic Pathway